molecular formula C14H15NO3S2 B2693981 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine CAS No. 946383-61-5

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine

Cat. No.: B2693981
CAS No.: 946383-61-5
M. Wt: 309.4
InChI Key: PIXOECXAJDLCSK-UHFFFAOYSA-N
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Description

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both phenyl and thiophene moieties in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.

    Sulfonylation of the Thiophene Ring: The thiophene ring can be sulfonylated using a sulfonyl chloride derivative, such as thiophene-2-sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl lithium, phenyl magnesium bromide, sulfonyl chloride derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and thiophene moieties contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylmorpholine
  • 2-Phenyl-3-methylmorpholine
  • 2-Phenyl-3,4-dimethylmorpholine
  • 2-Phenyl-5-methylmorpholine

Uniqueness

2-Phenyl-4-(thiophen-2-ylsulfonyl)morpholine is unique due to the presence of the thiophene-2-ylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenyl-4-thiophen-2-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-20(17,14-7-4-10-19-14)15-8-9-18-13(11-15)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOECXAJDLCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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